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Drug Overview and Development Status

Umbralisib (developmental codes: TGR-1202, RP-5264) represents a structurally distinct kinase inhibitor

that targets phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). This small

molecule drug received accelerated FDA approval in February 2021 for the treatment of relapsed or

refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL) in adults. Marketed as Ukoniq by

TG Therapeutics, umbralisib was notable for being the first PI3Kδ/CK1ε dual inhibitor approved for

clinical use. However, in a significant development, the drug was voluntarily withdrawn from the market

due to emerging safety concerns identified in post-marketing analyses, which suggested an unfavorable risk-

benefit profile despite its clinical efficacy [1] [2].

The chemical development of umbralisib was driven by efforts to improve upon the toxicity profile

associated with earlier PI3Kδ inhibitors, particularly the immune-mediated toxicities that have limited the

clinical utility of other drugs in this class. The strategic incorporation of CK1ε inhibition alongside PI3Kδ

targeting was designed to create a differentiated therapeutic profile with potentially enhanced efficacy in

specific B-cell malignancies. This dual-targeting approach represents an important milestone in the evolution

of kinase inhibitor design, illustrating both the promise and challenges of developing targeted therapies for

hematological malignancies [1] [2].
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Chemical Structure and Properties

Umbralisib possesses a distinct molecular architecture that underlies its unique inhibitory profile and

differentiates it from other PI3K inhibitors. The compound is classified as a small molecule with the

chemical formula C31H24F3N5O3 and a molecular weight of 571.56 g/mol. Its systematic IUPAC name is

2-[(1S)-1-{4-amino-3-[3-fluoro-4-(propan-2-yloxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl]-6-

fluoro-3-(3-fluorophenyl)-4H-chromen-4-one [1].

The umbralisib structure incorporates several key functional components that contribute to its biological

activity:

A pyrazolopyrimidine scaffold that serves as the core hinge-binding motif, common to many kinase

inhibitors
A chiral center with an (S)-configuration that influences its three-dimensional binding characteristics

Multiple fluorine substituents that enhance membrane permeability and metabolic stability
A chromen-4-one system that contributes to the compound's overall spatial geometry

An isopropoxy group attached to a fluorophenyl ring that extends into specific hydrophobic regions
of the target enzymes

From a pharmaceutical perspective, umbralisib demonstrates high protein binding (>99.7%) and has an

effective half-life of approximately 91 hours, supporting once-daily dosing. The compound is primarily

metabolized by cytochrome P450 enzymes (CYP2C9, CYP3A4, and CYP1A2), with elimination

predominantly through the fecal route (81% of administered dose) [1].

Table 1: Physicochemical and Pharmacokinetic Properties of Umbralisib

Property Value Experimental Conditions

Molecular Formula C₃₁H₂₄F₃N₅O₃ -

Molecular Weight 571.56 g/mol -

Protein Binding >99.7% In vitro plasma protein binding

Oral Bioavailability Increased with food AUC increased by 61%, Cmax increased by
115% with high-fat meal
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Property Value Experimental Conditions

Time to Peak (Tmax) ~4 hours Following oral administration

Effective Half-life ~91 hours Following repeated dosing

Primary Metabolic
Pathways

CYP2C9, CYP3A4,
CYP1A2

In vitro hepatocyte studies

Route of Elimination Primarily fecal (81%) 17% as unchanged parent compound

Mechanism of Action and Signaling Pathways

Dual Kinase Inhibition Strategy

Umbralisib employs a dual inhibition strategy that simultaneously targets two distinct kinases involved in

B-cell signaling and survival. The primary target, PI3Kδ (phosphoinositide 3-kinase delta), is a lipid kinase

that is predominantly expressed in hematopoietic cells and plays a critical role in B-cell receptor (BCR)

signaling, cellular proliferation, and survival. The secondary target, casein kinase 1 epsilon (CK1ε), is a

serine/threonine protein kinase involved in the regulation of protein translation and has been implicated in

the pathogenesis of various lymphomas. This dual targeting approach differentiates umbralisib from other

PI3K inhibitors and was designed to provide broader coverage of the signaling pathways driving B-cell

malignancies [1].

At the biochemical level, umbralisib functions as a competitive ATP-binding site inhibitor for both target

kinases. The compound inhibits PI3Kδ by binding to the ATP-binding pocket of the catalytic subunit, thereby

preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-

3,4,5-trisphosphate (PIP3). This inhibition blocks the downstream activation of AKT and mTOR, key

regulators of cell growth and survival. Simultaneously, umbralisib's inhibition of CK1ε disrupts the Wnt/β-

catenin signaling pathway and modulates additional oncogenic processes in malignant B-cells [1].

Affected Signaling Pathways
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The dual inhibition profile of umbralisib enables disruption of multiple oncogenic signaling cascades that

are crucial for the survival and proliferation of malignant B-cells. The diagram below illustrates the key

pathways affected by umbralisib's dual inhibition:
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Diagram 1: Umbralisib's dual inhibition of PI3Kδ and CK1ε disrupts key oncogenic signaling pathways in

B-cell malignancies. The red inhibition signs show where umbralisib interferes with these signaling

cascades.

The downstream consequences of this dual inhibition include:
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Cell cycle arrest: Umbralisib treatment induces G1 phase cell cycle arrest by downregulating cyclin

D1 and CDK4/6 expression
Apoptosis induction: The compound promotes mitochondrial apoptosis through modulation of BCL-

2 family proteins
Metabolic reprogramming: Inhibition of PI3Kδ/AKT/mTOR signaling disrupts cellular metabolism

and biomass accumulation
Migration inhibition: Umbralisib interferes with CXCL12/CXCL13-mediated chemotaxis, disrupting

homing of malignant B-cells to protective microenvironmental niches

The synergistic effect of simultaneously targeting both PI3Kδ and CK1ε has been demonstrated in

preclinical models, where umbralisib showed enhanced anti-tumor activity compared to selective PI3Kδ

inhibitors alone, particularly in models of resistant disease [1].

Experimental Data and Structure-Activity Relationship

Biochemical and Cellular Activity Profiling

Comprehensive in vitro profiling of umbralisib has characterized its potency and selectivity against various

kinase targets. In biochemical assays, umbralisib demonstrates nanomolar potency against PI3Kδ (IC50 =

6.2 nM) with significant selectivity over other PI3K isoforms (22.5-fold selective against PI3Kα, 16.1-fold

selective against PI3Kβ, and 195-fold selective against PI3Kγ). The compound also shows strong inhibition

of CK1ε with an IC50 of 18.6 nM. This selective profile was strategically designed to maximize therapeutic

efficacy in hematopoietic malignancies while minimizing off-target toxicities associated with inhibition of

ubiquitously expressed PI3K isoforms [1].

In cellular assays using malignant B-cell lines, umbralisib effectively inhibits phosphorylation of AKT (a

key downstream marker of PI3K activity) with an EC50 of 70 nM. The compound demonstrates robust anti-

proliferative effects across a panel of B-cell lymphoma and leukemia models, with IC50 values typically

ranging from 100-500 nM. Importantly, umbralisib maintains activity in cell lines resistant to other targeted

therapies, including BTK inhibitors, suggesting its potential utility in treating resistant disease [1].

Table 2: Experimentally Determined Activity Profile of Umbralisib
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Assay Type
Molecular Target/Cellular
Process

Result Experimental System

Biochemical Kinase
Assay

PI3Kδ inhibition IC₅₀ = 6.2 nM Isolated enzyme assay

Biochemical Kinase
Assay

CK1ε inhibition IC₅₀ = 18.6 nM Isolated enzyme assay

Biochemical Kinase
Assay

PI3Kα inhibition IC₅₀ = 139.5 nM Isolated enzyme assay

Biochemical Kinase
Assay

PI3Kβ inhibition IC₅₀ = 99.8 nM Isolated enzyme assay

Cellular Signaling AKT phosphorylation

inhibition

EC₅₀ = 70 nM B-cell lymphoma lines

Cellular
Proliferation

Anti-proliferative activity IC₅₀ = 100-500 nM Various B-cell

malignancy lines

Functional Assay CXCL12-directed migration Significant inhibition

at 250 nM

Primary CLL cells

Structure-Activity Relationship Analysis

The structure-activity relationship (SAR) of umbralisib reveals how specific structural elements

contribute to its biological activity and selectivity:

The pyrazolopyrimidine core serves as the hinge-binding motif, with the nitrogen atoms forming

critical hydrogen bonds with the backbone amides of Val882 and Glu880 in PI3Kδ
The S-configuration at the chiral center is essential for optimal binding orientation within the ATP-

binding pocket of both PI3Kδ and CK1ε
The 2,6-difluoro substitution on the phenyl ring attached to the chromenone system enhances

membrane permeability and provides optimal hydrophobic interactions with specific residues in the
affinity pocket of PI3Kδ

The isopropoxy group attached to the meta-fluorophenyl ring extends into a hydrophobic region
near the gatekeeper residue, contributing to selectivity for PI3Kδ over other isoforms
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The chromen-4-one system provides a planar aromatic surface that engages in π-stacking

interactions with conserved phenylalanine residues in the kinase binding pocket

The strategic incorporation of multiple fluorine atoms throughout the structure serves to enhance metabolic

stability, membrane permeability, and overall drug-like properties. The specific orientation of these

substituents enables umbralisib to achieve its unique selectivity profile compared to other PI3K inhibitors in

its class [1] [2].

Therapeutic Applications and Clinical Context

Clinical Development and Efficacy

Umbralisib was evaluated in multiple clinical trials for various B-cell malignancies, both as a monotherapy

and in combination regimens. The UNITY-NHL phase 2b trial investigated umbralisib as a monotherapy in

patients with relapsed or refractory non-Hodgkin lymphomas, including marginal zone lymphoma, follicular

lymphoma, and diffuse large B-cell lymphoma. In the MZL cohort, umbralisib demonstrated an overall

response rate of 55% with a median duration of response not reached at the time of analysis. The

progression-free survival at 12 months was 71% for MZL patients, supporting the drug's accelerated

approval [1].

In combination therapy approaches, umbralisib was studied alongside other targeted agents, including the

anti-CD20 monoclonal antibody ublituximab and the BCL-2 inhibitor venetoclax. A phase 2 trial evaluating

the triplet combination of umbralisib, ublituximab, and venetoclax in relapsed/refractory mantle cell

lymphoma reported an overall response rate of 62% and a complete response rate of 50% in BTK

inhibitor-naïve patients. The median progression-free survival in this subgroup was 21.2 months, suggesting

potential synergy between PI3K inhibition and BCL-2 targeting [3].

Safety Profile and Development Challenges

Despite demonstrating clinical efficacy in multiple B-cell malignancies, umbralisib's development was

ultimately limited by its safety profile. The drug was associated with several class-related adverse events,

including hepatotoxicity (elevated transaminases), diarrhea, colitis, and infections. In the UNITY-NHL trial,
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the incidence of grade 3 or higher adverse events was 51%, which, while lower than some other PI3K

inhibitors (such as idelalisib at 84% and duvelisib at 85%), still represented a significant concern for long-

term administration [2].

The decision to voluntarily withdraw umbralisib from the market followed an analysis of overall survival

data from the UNITY-CLL trial, which suggested a potential increased risk of death compared to the control

arm. This development highlights the ongoing challenges associated with PI3K inhibitor development,

particularly the difficulty in achieving an acceptable therapeutic index despite clear demonstration of anti-

tumor activity [1] [2].

Conclusion and Research Significance

Umbralisib represents a structurally innovative dual PI3Kδ/CK1ε inhibitor that demonstrated promising

clinical activity in various B-cell malignancies. Its unique chemical scaffold and selectivity profile

differentiated it from earlier generations of PI3K inhibitors, while its dual-targeting mechanism offered the

potential for enhanced efficacy in specific disease contexts. The compound's structure-activity relationship

reveals how strategic incorporation of specific substituents, particularly fluorine atoms and the chiral center,

contributed to its optimized target affinity and selectivity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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